2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone
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Overview
Description
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone typically involves a multi-step process. The starting material, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, is first prepared through nitration of 2-hydroxy-3-methoxybenzaldehyde. This intermediate is then reacted with 4-bromoaniline to form the hydrazone derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the hydrazone bond .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and bromophenyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents
Major Products:
Oxidation: Formation of 2-hydroxy-3-methoxy-5-nitrobenzoic acid.
Reduction: Formation of 2-hydroxy-3-methoxy-5-aminobenzaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic chemistry .
Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the nitro and hydrazone groups is believed to contribute to its biological activity .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as fluorescence or photoreactivity .
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone is largely dependent on its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function .
Comparison with Similar Compounds
- 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
- 2-Hydroxy-3-nitrobenzaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
- 3-Methoxy-5-nitrosalicylaldehyde
- 5-Chlorosalicylaldehyde
Comparison: Compared to these similar compounds, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone is unique due to the presence of the hydrazone and bromophenyl groupsFor example, the hydrazone group allows for the formation of Schiff bases, which are important in coordination chemistry and catalysis .
Properties
Molecular Formula |
C14H12BrN3O4 |
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Molecular Weight |
366.17 g/mol |
IUPAC Name |
2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-6-methoxy-4-nitrophenol |
InChI |
InChI=1S/C14H12BrN3O4/c1-22-13-7-12(18(20)21)6-9(14(13)19)8-16-17-11-4-2-10(15)3-5-11/h2-8,17,19H,1H3/b16-8+ |
InChI Key |
FCOCMUCTNZBWBH-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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